molecular formula C21H20N6O3 B11252165 6-[4-(4-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine

6-[4-(4-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine

Cat. No.: B11252165
M. Wt: 404.4 g/mol
InChI Key: BJCVZRUYUVDRKU-UHFFFAOYSA-N
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Description

6-[4-(4-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperazine ring, a nitrobenzoyl group, and a pyridazin-3-amine moiety. It is used in various applications, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 6-[4-(4-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with 4-nitrobenzoyl chloride in the presence of a base.

    Formation of the Pyridazin-3-amine Moiety: The final step involves the formation of the pyridazin-3-amine moiety through a cyclization reaction, where the intermediate product reacts with hydrazine derivatives under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

6-[4-(4-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[4-(4-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(4-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

6-[4-(4-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C21H20N6O3/c28-21(16-6-8-18(9-7-16)27(29)30)26-14-12-25(13-15-26)20-11-10-19(23-24-20)22-17-4-2-1-3-5-17/h1-11H,12-15H2,(H,22,23)

InChI Key

BJCVZRUYUVDRKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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